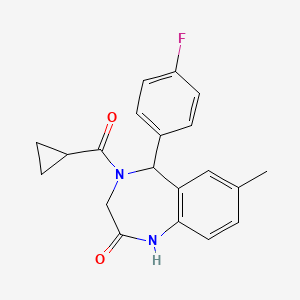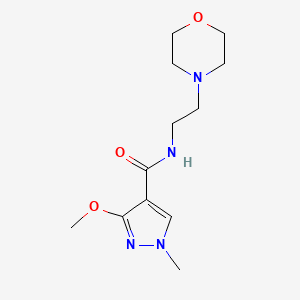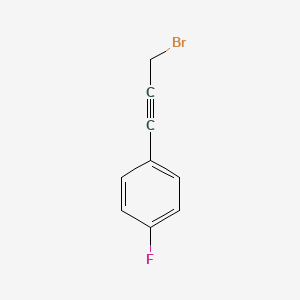
CID 91194923
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 91194923 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as JQ1, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene regulation and are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
Reversible and Spatiotemporal Control of Protein Function in Cells
CID systems are pivotal for reversible and spatiotemporal control over protein function within cells, offering a powerful approach to study biological processes inaccessible by traditional genetic interference methods. These systems enable precise control over signal transductions and have been expanded to study membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Induced Pluripotent Stem Cell-Derived T Cell Therapy
CID has been applied to enhance the safety of regenerative medicine, particularly in induced pluripotent stem cell (iPSC)-derived therapies. Introducing inducible caspase-9 (iC9) into iPSCs allows for controlled elimination of cells, addressing tumorigenic potential concerns. This has been exemplified in rejuvenated cytotoxic T lymphocyte therapy models (Ando et al., 2015).
Haploidentical Stem Cell Transplantation
In haploidentical stem cell transplantation, CID systems have been utilized to mitigate graft-versus-host disease (GVHD) through inducible caspase-9 expressing T cells, demonstrating their potential to selectively eliminate alloreactive T cells while preserving beneficial immune responses (Zhou et al., 2015).
Studying Protein Folding
CIDNP (Chemically Induced Dynamic Nuclear Polarization) techniques have been employed to study protein folding by probing the solvent-accessibility of amino acids, providing insight into the structural and kinetic information of folding intermediates and partially folded states of proteins (Mok & Hore, 2004).
Manipulating Cell Signaling
CID techniques have played a crucial role in resolving complex problems in cell biology, especially in understanding the signaling paradox in lipid second messengers and small GTPases. Recent advancements have increased the specificity and provided novel substrates for orthogonal manipulations of multiple cellular systems (DeRose, Miyamoto, & Inoue, 2013).
Clustering of Single-Cell RNA-Seq Data
CIDR (Clustering through Imputation and Dimensionality Reduction) represents an advancement in analyzing single-cell RNA-seq data by alleviating the impact of dropouts, improving clustering accuracy, and facilitating the detection and interpretation of cellular heterogeneity (Lin, Troup, & Ho, 2016).
Eigenschaften
InChI |
InChI=1S/C8H13N/c1-2-3-8-4-6-9-7-5-8/h3,8-9H,1,4-7H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBQZWCXLFMEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CC1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



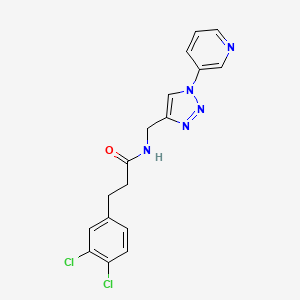
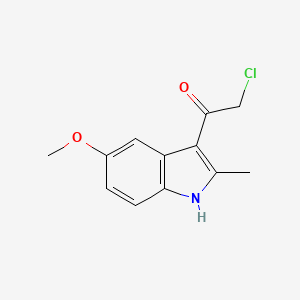
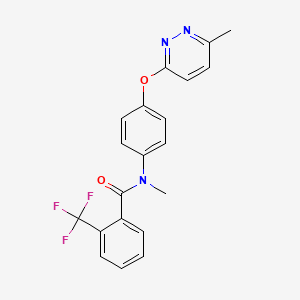

![(2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2655333.png)
![1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B2655336.png)
![2-naphthalen-2-yloxy-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2655337.png)
![N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2655338.png)

